molecular formula C8H11N B1666196 N-Methyl-m-toluidine CAS No. 696-44-6

N-Methyl-m-toluidine

Cat. No. B1666196
CAS RN: 696-44-6
M. Wt: 121.18 g/mol
InChI Key: FBGJJTQNZVNEQU-UHFFFAOYSA-N
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Description

N-Methyl-m-toluidine is a derivative of m-Toluidine . It is a colorless to light yellow liquid at ambient temperatures and has a characteristic amine-like odor . It is used as an intermediate in the production of dyes, pigments, and photographic agents .


Synthesis Analysis

This compound can be synthesized by reacting o-toluidine and benzotriazole . It is also commercially available from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is CH3C6H4NHCH3 . The structure of m-Toluidine, a related compound, is held together by N-H…N hydrogen bonds and van der Waals interactions .


Chemical Reactions Analysis

M-Toluidine, a related compound, neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.5560 (lit.), a boiling point of 204-206 °C/5 mmHg (lit.), and a density of 0.957 g/mL at 25 °C (lit.) . It is poorly soluble in pure water but dissolves well in acidic water due to the formation of ammonium salts .

Scientific Research Applications

1. Spectroscopic Studies

N-Methyl-m-toluidine, a derivative of toluidine, has been studied extensively in spectroscopic research. For instance, research conducted by Hellweg (2008) used microwave spectroscopy and ab initio calculations to investigate the rotational transitions of p-toluidine (4-methylaniline), which is closely related to this compound. This study highlighted the complexity of the rotational spectrum due to various structural factors, such as the inversion of the amino group and the internal rotation of the methyl group (Hellweg, 2008).

2. Photobactericidal Efficacy

Research on toluidine derivatives, such as this compound, includes studies on their photobactericidal efficacy. A study by Usacheva et al. (2001) compared the bactericidal efficacy of methylene blue and toluidine blue against various bacteria under different light conditions. This research is relevant for understanding the potential bactericidal applications of toluidine derivatives (Usacheva et al., 2001).

3. Semiconductor Applications

This compound's derivatives are also explored in the field of semiconductors. Al‐Hossainy and Zoromba (2018) synthesized a new organic compound derived from p-toluidine and investigated its potential for optoelectronic applications. Their research demonstrates the semiconductor properties of these compounds, paving the way for their use in electronic devices (Al‐Hossainy & Zoromba, 2018).

4. Chemical Synthesis and Functionalization

This compound and its derivatives have been utilized in chemical synthesis and functionalization processes. Katritzky et al. (1990) developed a novel synthetic method for the side-chain functionalization of N-Methyl-o-toluidine and for preparing 2-substituted N-methylindoles. This method highlights the versatility of this compound in organic synthesis (Katritzky et al., 1990).

Safety and Hazards

N-Methyl-m-toluidine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 3, and STOT RE 2 . It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects . It is recommended to use personal protective equipment when handling this chemical .

Mechanism of Action

Target of Action

N,3-Dimethylaniline, also known as N-Methyl-m-toluidine, is an organic chemical compound and a substituted derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group It has been found to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

As a tertiary amine, it is weakly basic and reactive towards electrophiles . It undergoes many of the reactions expected for an aniline, such as nitration to produce tetryl, a derivative with four nitro groups . Methylating agents attack the amine to give the quaternary ammonium salt .

Biochemical Pathways

N,3-Dimethylaniline is involved in several biochemical pathways. It has been confirmed to undergo N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route

Pharmacokinetics

It is known that the compound is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It is also prepared using dimethyl ether as the methylating agent

Result of Action

It is known that the compound is an important precursor to dyes such as crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,3-Dimethylaniline. For instance, occupational exposure to N,3-Dimethylaniline in the workplace can lead to health effects . Acute inhalation exposure has resulted in effects on the central nervous system and circulatory system, with symptoms such as headache, cyanosis, and dizziness in humans . Chronic inhalation exposure has resulted in effects on the central nervous system, blood, and liver .

Biochemical Analysis

Biochemical Properties

N,3-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium . Methylating agents attack the amine to give the quaternary ammonium salt .

Cellular Effects

With increasing concentrations of N,3-Dimethylaniline and its major metabolite 5-dimethylaminophenol, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells and dendritic arborization decreased . The addition of 5 mM N-acetylcysteine, an ROS scavenger, reduced ROS in the cells and alleviated the neuronal damage .

Molecular Mechanism

The principal mechanism of mutagenic action of N,3-Dimethylaniline is likely to be through redox cycling of intracellularly bound aminophenol/quinone imine structures to generate ROS rather than through formation of covalent DNA adducts .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the effects of N,3-Dimethylaniline on cells, such as the generation of ROS, cytotoxicity, and DNA damage, are observed within a few hours of exposure . These effects diminish over time, suggesting that the compound may be metabolized or degraded in the cells .

Dosage Effects in Animal Models

In vivo studies in Sprague Dawley pregnant rats suggested that exposure to N,3-Dimethylaniline led to fetal cerebral cortex thinning . The study showed that as the treatment dosage of N,3-Dimethylaniline increased, erythrocytes in pregnant rats decreased drastically .

Metabolic Pathways

N,3-Dimethylaniline undergoes N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .

properties

IUPAC Name

N,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGJJTQNZVNEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061014
Record name Benzenamine, N,3-dimethyl-
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696-44-6
Record name N,3-Dimethylaniline
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Record name Benzenamine, N,3-dimethyl-
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Record name N,3-Dimethylaniline
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Record name Benzenamine, N,3-dimethyl-
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Record name N-methyl-m-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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